molecular formula C24H18FN3O3 B11308436 N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-(prop-2-en-1-yloxy)benzamide

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B11308436
M. Wt: 415.4 g/mol
InChI Key: PBMCASAKSGJYMG-UHFFFAOYSA-N
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Description

N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-(prop-2-en-1-yloxy)benzamide: is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the benzamide moiety. Common reagents used in these reactions include phosphorus oxychloride (POCl3) for cyclization and palladium-catalyzed cross-coupling reactions for the final assembly .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology: In biological research, N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-(prop-2-en-1-yloxy)benzamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .

Medicine: In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases .

Industry: In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Uniqueness: N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-(prop-2-en-1-yloxy)benzamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C24H18FN3O3

Molecular Weight

415.4 g/mol

IUPAC Name

N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C24H18FN3O3/c1-2-15-30-21-13-7-17(8-14-21)23(29)26-20-11-5-18(6-12-20)24-27-22(28-31-24)16-3-9-19(25)10-4-16/h2-14H,1,15H2,(H,26,29)

InChI Key

PBMCASAKSGJYMG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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